Trophoblast glycoprotein (17-25)
Description
Properties
sequence |
RLARLALVL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Trophoblast glycoprotein (17-25) |
Origin of Product |
United States |
Molecular and Structural Biology of Trophoblast Glycoprotein
Gene and Protein Architecture
The structure and composition of the trophoblast glycoprotein (B1211001) are fundamental to its function.
TPBG Gene Locus and Transcriptional Variants
The gene encoding human Trophoblast glycoprotein, TPBG, is located on chromosome 6 at the band 6q14.1. wikipedia.org The gene gives rise to multiple transcript variants through alternate splicing in the 5' untranslated region (5' UTR), although these variants all encode for the same protein. genecards.orgnih.govnih.gov Specifically, two main transcript variants are recognized, with variant 1 being the longer of the two. nih.gov However, some databases indicate the existence of up to nine different mRNA transcripts, including eight alternatively spliced forms and one unspliced form, which differ in the truncation of the 5' end, the presence or absence of cassette exons, and other splicing variations. atlasgeneticsoncology.org
Protein Domain Organization: Extracellular Leucine-Rich Repeats, Transmembrane Segment, and Cytoplasmic Tail
The TPBG protein is a type I single-pass transmembrane protein composed of 420 amino acids. biochempeg.comatlasgeneticsoncology.org Its structure can be divided into three main domains:
Extracellular Domain: This region, comprising approximately 310 amino acids, is characterized by the presence of seven to eight leucine-rich repeats (LRRs). biochempeg.comwikipedia.orgresearchgate.net These LRRs are involved in protein-protein interactions. biochempeg.comatlasgeneticsoncology.org The extracellular domain also contains cysteine-rich flanking regions. genecards.org
Transmembrane Segment: A single helical transmembrane segment of about 20-22 amino acids anchors the protein within the cell membrane. biochempeg.comuniprot.org
Cytoplasmic Tail: A short cytoplasmic tail of 44 amino acids extends into the cell's interior. biochempeg.comatlasgeneticsoncology.org This tail contains a potential phosphorylation site and a PDZ-interacting domain, which allows it to interact with other intracellular proteins and influence cytoskeletal organization. biochempeg.comatlasgeneticsoncology.orgfrontiersin.org
The amino acid sequence of TPBG is highly conserved between humans and mice, particularly in the transmembrane and cytoplasmic regions, with an identity level of 81%. biochempeg.com
Post-Translational Modifications and Their Significance
Post-translational modifications are crucial for the proper function and regulation of TPBG.
N-Linked Glycosylation Profiles and Functional Implications
TPBG is a heavily glycosylated protein, with a core protein molecular weight of about 42-46 kDa that increases to 72 kDa after extensive N-linked glycosylation. wikipedia.orgatlasgeneticsoncology.org There are seven potential N-linked glycosylation sites within the extracellular domain. biochempeg.comatlasgeneticsoncology.org This glycosylation is not merely structural; it has significant functional implications.
The diverse structures of these N-glycans can protect the protein from degradation by proteases. biochempeg.comyoutube.com Furthermore, N-linked glycosylation plays a critical role in various cellular processes, including trophoblast function and interactions with the decidua during pregnancy. portlandpress.comnih.gov The specific patterns of glycosylation can be considered a "glyco-code," which is interpreted by glycan-binding proteins. portlandpress.comnih.gov Alterations in the N-glycan structures on trophoblast proteins have been linked to pregnancy complications. portlandpress.comnih.govnih.gov In the context of cancer, the glycosylation of TPBG may influence cell adhesion and motility. researchgate.net
Phosphorylation Sites and Kinase Dependence (e.g., PKCα-dependent Phosphorylation)
The cytoplasmic tail of TPBG contains at least one potential phosphorylation site. atlasgeneticsoncology.org Research has identified TPBG as a novel PKCα-dependent phosphoprotein in retinal rod bipolar cells. nih.gov This indicates that Protein Kinase C alpha (PKCα) can phosphorylate TPBG. frontiersin.orgnih.gov Phosphorylation is a key mechanism for regulating protein activity, and in the case of other proteins, PKCα-dependent phosphorylation has been shown to modulate their function. nih.gov For TPBG, this phosphorylation likely plays a role in its signaling functions within the cell. frontiersin.orgnih.gov
Research on Oligomerization States and Membrane Topography
Studies on the membrane organization of TPBG have revealed important aspects of its function. TPBG is localized to the plasma membrane, with its N-terminal LRR domain facing the extracellular space. uniprot.orgnih.gov It is generally considered to exist as a monomeric protein on the cell surface. atlasgeneticsoncology.org The oligomerization of membrane proteins can be a critical factor in signal transduction. nih.gov While direct evidence for TPBG oligomerization is not extensively detailed, the concentration of the protein in specific membrane domains, such as microvillus projections, has been observed. nih.gov The interaction of its cytoplasmic tail with scaffolding proteins containing PDZ domains suggests its integration into larger protein complexes at the cell membrane. atlasgeneticsoncology.org
Biosynthesis, Expression Regulation, and Cellular Trafficking of Trophoblast Glycoprotein
Transcriptional and Post-Transcriptional Regulation of TPBG Expression
The expression of the TPBG gene is a highly regulated process, influenced by the cellular environment, developmental stage, and tissue type. This control is exerted through both the rate of gene transcription and the subsequent processing of the messenger RNA (mRNA) transcripts. Transcription of the TPBG gene can result in at least nine different mRNA molecules, including eight alternatively spliced forms and one unspliced form, which differ in their 5' ends and the inclusion or exclusion of specific exons and introns. atlasgeneticsoncology.org
A critical regulator of TPBG expression is oxygen availability, particularly low-oxygen conditions known as hypoxia. Research has shown that TPBG mRNA and protein levels are significantly increased in various cell types under hypoxic conditions. nih.govresearchgate.netmaayanlab.cloud This upregulation is crucial in physiological contexts like placental development, which occurs in a naturally low-oxygen environment during early gestation, and in pathological settings such as tumor progression. nih.govnih.gov
A key mechanism underlying this hypoxic induction involves the transcriptional modulator CITED2 (CBP/p300-interacting transactivator with glutamic acid/aspartic acid-rich carboxyl-terminal domain 2). ahajournals.org Studies in human pericytes have demonstrated that CITED2 acts as a transcriptional regulator of TPBG, particularly under hypoxic stress. ahajournals.org CITED2 itself is an hypoxia-inducible gene, often activated by Hypoxia-Inducible Factor (HIF). ahajournals.orgnih.gov This creates a regulatory cascade where hypoxia induces CITED2, which in turn drives the increased expression of TPBG. ahajournals.org This CITED2-TPBG axis has been shown to be instrumental in activating the migratory and angiogenic activities of pericytes, highlighting a functional consequence of this regulatory pathway. ahajournals.org In trophoblast cells, CITED2 expression is also elevated under hypoxia, where it plays a complex role in regulating cellular functions like migration and invasion. nih.gov
TPBG expression is tightly linked to specific developmental stages and is restricted to a limited number of tissues in adults. atlasgeneticsoncology.orguniprot.org Its expression is a hallmark of trophoblastic cells during pregnancy. uniprot.org It is expressed by all types of trophoblasts, including the syncytiotrophoblast and extravillous trophoblasts, as early as nine weeks of development and throughout gestation. atlasgeneticsoncology.orgnih.govuniprot.org In undifferentiated cytotrophoblasts, however, its expression is minimal and increases significantly upon differentiation. nih.govresearchgate.netnih.gov
In contrast, TPBG expression in normal adult tissues is highly restricted. biochempeg.comuniprot.org It is found in a few specific epithelial cell types, such as basal stratified squamous epithelium and glandular epithelium, as well as in certain neuronal populations, including retinal rod bipolar cells and midbrain dopaminergic neurons. biochempeg.comnih.govnih.gov This limited expression in healthy adult tissues contrasts sharply with its widespread and high-level expression in a variety of carcinomas, where it is often associated with metastasis and a poor prognosis. atlasgeneticsoncology.orguniprot.orgnih.gov
TPBG Expression Patterns
| Context | Tissue/Cell Type | Expression Level | Source(s) |
|---|---|---|---|
| Developmental | Placental Trophoblasts (all types) | High | atlasgeneticsoncology.orgnih.govuniprot.org |
| Undifferentiated Cytotrophoblasts | Minimal | nih.govresearchgate.net | |
| Developing Ventral Midbrain | Specific to mDA neurons | nih.gov | |
| Adult Normal Tissue | Most Tissues | Undetectable or Minimal | nih.govuniprot.org |
| Specific Epithelial Cells | Limited | biochempeg.comuniprot.org | |
| Retina and Olfactory Bulb Neurons | Present | biochempeg.comnih.govnih.gov | |
| Pathological | Various Carcinomas (e.g., Colorectal, Ovarian, Pancreatic) | High / Upregulated | uniprot.orgnih.gov |
Cellular and Subcellular Localization Studies
The biological function of TPBG is intrinsically linked to its location within the cell. As a transmembrane protein, its journey begins in the endoplasmic reticulum and culminates at the plasma membrane, with its localization being a dynamic process.
TPBG is synthesized as a type I single-pass transmembrane protein. atlasgeneticsoncology.org Its primary and most functionally significant location is the cell surface, embedded within the plasma membrane. atlasgeneticsoncology.orguniprot.orgnih.gov Here, its N-terminal domain, which contains the leucine-rich repeats, faces the extracellular space, poised to interact with other proteins and signaling molecules. atlasgeneticsoncology.orgnih.gov Evidence for this localization comes from immunofluorescence studies on various cells, including transfected HEK293 cells and placental trophoblasts, where it is prominently found at the apical microvillus surface. nih.govnih.gov
Consistent with its nature as a glycoprotein (B1211001) destined for the cell surface, TPBG is also detected within intracellular compartments involved in protein synthesis and transport. uniprot.org This includes the endoplasmic reticulum, where protein folding and N-linked glycosylation occur, and other cytoplasmic components of the secretory pathway. uniprot.orgresearchgate.net Furthermore, TPBG has been identified within extracellular microvesicles and exosomes shed from placental cells, indicating a mechanism for its release from the cell. nih.govresearchgate.net
Subcellular Localization of TPBG
| Compartment | Description | Source(s) |
|---|---|---|
| Plasma Membrane | Primary functional location; a single-pass type I membrane protein. | atlasgeneticsoncology.orguniprot.orgproteomicsdb.org |
| Endoplasmic Reticulum | Site of synthesis and initial glycosylation. | uniprot.org |
| Cytoplasmic Compartments | Present within the secretory pathway during transport. | uniprot.org |
| Axon Terminus / Dendrites | Localized to specific domains in neuronal cells. | uniprot.orgnih.gov |
| Extracellular Vesicles | Found in shed microvesicles and exosomes. | nih.govresearchgate.net |
The trafficking of TPBG to and from the plasma membrane is a dynamic process that modulates key signaling pathways, particularly the CXCL12/CXCR4/CXCR7 chemokine axis, which is vital for cell migration. biochempeg.comnih.gov TPBG expression influences the functional presentation of the chemokine receptors CXCR4 and CXCR7 at the cell surface. maayanlab.cloudahajournals.org
Research indicates that TPBG facilitates functional CXCR4 expression and can modulate CXCL12-mediated chemotaxis. atlasgeneticsoncology.orgahajournals.org The internalization of G protein-coupled receptors like CXCR4 is a well-established regulatory mechanism, typically triggered by ligand binding, leading to endocytosis and subsequent recycling to the surface or degradation. nih.gov TPBG appears to influence this process. For instance, in pericytes, hypoxia-induced TPBG expression is associated with changes in CXCR4 subcellular location and the formation of CXCR7/CXCR4 heterodimers. ahajournals.org This suggests TPBG plays a role in orchestrating the assembly and trafficking of chemokine receptor complexes, thereby controlling the cellular response to migration cues. biochempeg.comahajournals.org The interaction of TPBG's cytoplasmic tail with PDZ domain-containing proteins, such as GIPC1, is also implicated in its function and likely plays a role in its trafficking and localization, thereby influencing metastasis. atlasgeneticsoncology.org
Research on Protein Stability and Degradation Pathways
However, based on the established mechanisms for protein turnover in eukaryotic cells, the degradation of TPBG is likely handled by two primary systems: the ubiquitin-proteasome system (UPS) and the lysosomal pathway. nih.govnih.gov
Ubiquitin-Proteasome System (UPS): As a transmembrane protein, TPBG is a probable substrate for the UPS. This pathway involves the tagging of proteins with ubiquitin molecules, which marks them for destruction by a large protein complex called the proteasome. nih.govmdpi.com This is a major route for the degradation of most intracellular and membrane-bound proteins.
Lysosomal Degradation: TPBG that is internalized from the plasma membrane via endocytosis could also be targeted to lysosomes. nih.gov Lysosomes are acidic organelles containing a host of degradative enzymes that break down proteins and other macromolecules. This pathway is common for cell surface receptors and extracellular proteins brought into the cell. nih.govnih.gov
The precise half-life of the TPBG protein and the specific E3 ubiquitin ligases or other factors that target it for degradation remain areas for future investigation. Understanding these stability determinants is crucial, as altering protein degradation has emerged as a therapeutic strategy in various diseases. nih.govnih.gov
Compound and Protein Nomenclature
| Name/Symbol | Full Name |
| TPBG | Trophoblast glycoprotein |
| 5T4 | 5T4 oncofetal antigen |
| WAIF1 | Wnt-activated inhibitory factor 1 |
| CITED2 | CBP/p300-interacting transactivator with glutamic acid/aspartic acid-rich carboxyl-terminal domain 2 |
| HIF-1α | Hypoxia-Inducible Factor 1-alpha |
| CXCL12 | C-X-C motif chemokine ligand 12 (also known as SDF-1) |
| CXCR4 | C-X-C chemokine receptor type 4 |
| CXCR7 | C-X-C chemokine receptor type 7 (also known as ACKR3) |
| GIPC1 | GAIP interacting protein, C-terminus 1 |
| ERK | Extracellular signal-regulated kinase |
| LRP6 | Low-density lipoprotein receptor-related protein 6 |
| TRPM1 | Transient receptor potential cation channel subfamily M member 1 |
| PKCα | Protein kinase C alpha |
Molecular Interactions and Signal Transduction Mechanisms of Trophoblast Glycoprotein
Protein-Protein Interaction Research
The functionality of TPBG is intrinsically linked to its ability to interact with a variety of other proteins. These interactions are fundamental to its role in mediating cellular signals. The extracellular domain of TPBG contains leucine-rich repeats (LRRs), which are known to be involved in protein-protein interactions.
Interaction with Scaffolding Proteins (e.g., GIPC1)
A notable interaction of TPBG is with the GAIP-interacting protein C-terminus 1 (GIPC1), a scaffolding protein that contains a PDZ domain. This interaction is mediated by the C-terminal PDZ-binding motif of TPBG. The binding of TPBG to GIPC1 has been shown to influence the localization and trafficking of other proteins, thereby playing a role in the organization of signaling complexes at the cell surface. Through its interaction with scaffolding proteins like GIPC1, TPBG can regulate signal transduction and alter receptor targeting and degradation.
Binding to Chemokine Receptors (e.g., CXCR4, CXCR7) and Ligands (e.g., CXCL12)
TPBG has been identified as a key modulator of the CXCL12/CXCR4/CXCR7 chemokine axis, which is crucial for cell migration, proliferation, and survival. spandidos-publications.com TPBG expression can influence the cellular response to the chemokine CXCL12 by regulating the preference for its receptors, CXCR4 and CXCR7. researchgate.net
In the presence of TPBG, there is facilitated functional expression of CXCR4, leading to CXCL12-mediated chemotaxis. researchgate.net Conversely, in the absence of TPBG, an upregulation of CXCR7 is observed. researchgate.net This switch in receptor expression leads to an altered cellular response, where CXCL12 binding to CXCR7 primarily promotes cell proliferation rather than migration. researchgate.net This indicates that TPBG plays a critical role in determining the signaling output of the CXCL12 chemokine axis.
| Interacting Molecule | Type | Role in Interaction with TPBG |
| GIPC1 | Scaffolding Protein | Binds to the PDZ domain of TPBG, influencing protein trafficking and signaling complex organization. |
| CXCR4 | Chemokine Receptor | Functional expression is facilitated by TPBG, leading to CXCL12-mediated chemotaxis. researchgate.net |
| CXCR7 | Chemokine Receptor | Upregulated in the absence of TPBG, leading to CXCL12-mediated proliferation. researchgate.net |
| CXCL12 | Chemokine | Ligand for CXCR4 and CXCR7; its signaling is modulated by TPBG's influence on receptor preference. spandidos-publications.comresearchgate.net |
Interactions with PDZ Domain Proteins
The C-terminus of TPBG contains a PDZ-binding motif, enabling it to interact with a range of PDZ domain-containing proteins. The interaction with GIPC1 is a well-documented example. These interactions are crucial for linking TPBG to various cellular scaffolds and signaling networks, thereby influencing cytoskeletal organization and cell adhesion.
Modulation of Intracellular Signaling Pathways by TPBG
Through its protein-protein interactions, TPBG exerts a significant influence on several key intracellular signaling pathways, thereby regulating fundamental cellular processes.
Wnt Signaling Pathway Modulation (Canonical and Non-Canonical)
TPBG is a known modulator of the Wnt signaling pathway, exhibiting a dual role by inhibiting the canonical pathway while activating non-canonical pathways. nih.gov
Canonical Wnt Pathway: TPBG functions as an antagonist of the canonical Wnt/β-catenin signaling pathway. nih.gov It has been shown to interact with the Wnt co-receptor LRP6, which can inhibit the formation of the Frizzled-LRP6 complex, a critical step in the activation of the canonical pathway. spandidos-publications.com This inhibition prevents the stabilization and nuclear translocation of β-catenin, thereby downregulating the transcription of Wnt target genes. nih.gov
Non-Canonical Wnt Pathway: In contrast to its inhibitory effect on the canonical pathway, TPBG can activate non-canonical Wnt signaling pathways, such as the Wnt/Planar Cell Polarity (PCP) pathway. spandidos-publications.com In pancreatic ductal adenocarcinoma cells, TPBG expression has been linked to the activation of the Wnt/PCP pathway, promoting cell migration and invasion. spandidos-publications.com This activation can involve molecules such as Wnt5a and the downstream activation of c-Jun N-terminal kinase (JNK). spandidos-publications.com
| Wnt Signaling Pathway | Effect of TPBG | Key Molecular Events |
| Canonical (Wnt/β-catenin) | Inhibition | Interacts with LRP6, preventing Frizzled-LRP6 complex formation and subsequent β-catenin stabilization. spandidos-publications.comnih.gov |
| Non-Canonical (Wnt/PCP) | Activation | Promotes the expression of Wnt5a and activation of JNK, leading to enhanced cell motility. spandidos-publications.com |
Extracellular Signal-Regulated Kinase (ERK1/2) and Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The activation of the ERK1/2 MAPK pathway can be indirectly modulated by TPBG through its influence on the CXCL12/CXCR4/CXCR7 axis. The binding of CXCL12 to its receptors can trigger the activation of multiple downstream signaling cascades, including the ERK1/2 pathway. nih.gov
In scenarios where TPBG is absent and CXCR7 is upregulated, CXCL12 binding can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the ERK pathway, which is associated with cell proliferation. researchgate.net Furthermore, the CXCL12/CXCR4 axis has been shown to trigger the activation of the ERK signaling pathway in human trophoblast cells. nih.govnih.gov Therefore, by dictating the preference for CXCR4 or CXCR7, TPBG can indirectly influence whether and how the ERK/MAPK pathway is activated in response to CXCL12, thereby controlling the balance between cell migration and proliferation. researchgate.net
Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) Pathway Association
Trophoblast glycoprotein (B1211001) (TPBG), also known as 5T4, plays a significant role in modulating intracellular signaling cascades critical for cell survival, proliferation, and motility. Research has established a crucial association between TPBG and the Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/Akt) signaling pathway, particularly in the context of chemokine-mediated cell responses. The PI3K/Akt pathway is a central signaling route that, once activated, triggers a cascade of downstream effectors regulating a multitude of cellular functions. nih.govmdpi.comyoutube.com
A key mechanism of this association is demonstrated through the CXCL12/CXCR4 chemokine axis. In wild-type murine embryonic fibroblasts (MEFs), the binding of the chemokine CXCL12 to its receptor CXCR4 leads to the rapid activation of both the PI3K/Akt and ERK pathways. biologists.com However, studies utilizing TPBG knockout (5T4KO) MEFs have revealed that the activation of these pathways in response to CXCL12 is abrogated in the absence of TPBG. biologists.com This finding indicates that TPBG is a prerequisite for the functional signaling of the CXCR4 receptor that leads to the activation of the PI3K/Akt cascade. biologists.comnih.gov
Interestingly, in the absence of TPBG, cells can exhibit a compensatory mechanism involving the upregulation of an alternative CXCL12 receptor, CXCR7. biologists.comcusabio.com The engagement of CXCL12 with CXCR7 in TPBG-deficient cells also activates the PI3K/Akt pathway, but through a distinct mechanism with slower kinetics that involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). biologists.com This differential receptor usage and signaling outcome—chemotaxis via CXCR4 in the presence of TPBG versus proliferation via CXCR7 in its absence—highlights TPBG's role as a critical switch in determining cellular response to CXCL12 by directing signaling through the PI3K/Akt pathway. biologists.comcusabio.com
The interaction between TPBG and the PI3K/Akt pathway is not limited to chemokine signaling. The PI3K/Akt pathway is a known downstream effector of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is pivotal in cell adhesion and migration signaling. researchgate.netnih.govnih.gov Given that TPBG influences cell adhesion and motility, it is plausible that it may also modulate PI3K/Akt signaling through its effects on FAK and integrin-mediated signaling, although the direct molecular links are still under investigation.
| Cellular Context | Role of TPBG | Effect on PI3K/Akt Pathway | Functional Outcome | Key Molecules Involved |
|---|---|---|---|---|
| Wild-Type Murine Embryonic Fibroblasts | Present and functional | Rapid activation upon CXCL12 binding to CXCR4 | Chemotaxis | CXCL12, CXCR4, PI3K, Akt, ERK |
| TPBG Knockout Murine Embryonic Fibroblasts | Absent | No activation via CXCR4 in response to CXCL12 | Proliferation (via CXCR7) | CXCL12, CXCR7, EGFR, PI3K, Akt |
Mechanisms of TPBG-Mediated Cell Adhesion, Cytoskeletal Organization, and Motility Regulation
Trophoblast glycoprotein is a key regulator of the dynamic cellular processes of adhesion, cytoskeletal arrangement, and movement. nih.govpatsnap.comnovusbio.com Its expression is strongly correlated with an increase in cell motility, which is achieved through a multi-faceted modulation of cellular architecture and signaling pathways. nih.govbiochempeg.com
One of the primary mechanisms by which TPBG influences cell adhesion is through the downregulation of E-cadherin. nih.gov E-cadherin is a crucial component of adherens junctions, which are responsible for maintaining strong cell-cell adhesion in epithelial tissues. The reduction in E-cadherin expression, a hallmark of the epithelial-mesenchymal transition (EMT), leads to a weakening of these intercellular connections. nih.gov This process is integral to both embryonic development and the metastatic spread of tumors. nih.govnih.gov TPBG expression has been shown to be a marker for the early stages of differentiation in embryonic stem cells, a process that involves an E-cadherin to N-cadherin switch and an upregulation of E-cadherin repressor molecules like Snail and Slug. nih.gov
The influence of TPBG on the cytoskeleton is intricate and appears to be mediated through its cytoplasmic domain. This domain can interact with scaffolding proteins such as TIP2/GIPC, which provides a link to the actin cytoskeleton. nih.gov By modulating these connections, TPBG can induce significant reorganization of actin filaments. biochempeg.com This cytoskeletal rearrangement is also driven by TPBG's ability to influence Wnt signaling pathways. Specifically, TPBG can inhibit the canonical Wnt/β-catenin pathway while concurrently activating non-canonical Wnt pathways that are known to regulate the actin and microtubular skeletons, thereby facilitating cell movement. cusabio.comnih.govbiochempeg.com
Furthermore, TPBG-mediated cell motility is intricately linked to the regulation of the CXCL12/CXCR4 chemokine axis. nih.govnih.gov As established, TPBG is essential for the functional cell surface expression of the CXCR4 receptor. nih.gov The interaction of CXCL12 with CXCR4 on TPBG-expressing cells initiates signaling cascades that promote directional cell movement, or chemotaxis. biologists.comnih.govnih.gov This process is fundamental for the migration of various cell types, including embryonic and cancer cells. nih.govnih.gov
The regulation of cell motility is also dependent on the dynamic assembly and disassembly of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the extracellular matrix. nih.govnih.gov Focal Adhesion Kinase (FAK) is a central player in this process, and its activation is critical for the migration of trophoblast cells. researchgate.net While a direct phosphorylation of FAK by TPBG has not been demonstrated, the role of TPBG in promoting a motile phenotype suggests a potential regulatory influence on FAK signaling. researchgate.netfrontiersin.org The coordination of cell adhesion, cytoskeletal dynamics, and motility is also governed by the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton. nih.govoup.comnih.govyoutube.com TPBG's role in inducing profound changes in cell morphology and movement strongly implies a modulatory effect on the activity of these GTPases. nih.govoup.com
| Cellular Process | Mechanism Mediated by TPBG | Key Molecular Effectors | Functional Consequence |
|---|---|---|---|
| Cell Adhesion | Downregulation of E-cadherin expression | E-cadherin, Snail, Slug | Weakened cell-cell adhesion, promotion of EMT |
| Cytoskeletal Organization | Interaction with actin-linking proteins; modulation of non-canonical Wnt signaling | Actin filaments, microtubules, TIP2/GIPC | Reorganization of the cytoskeleton to support motility |
| Cell Motility | Potentiation of CXCL12/CXCR4 signaling | CXCL12, CXCR4, Rho GTPases (putative), FAK (putative) | Enhanced directional cell migration (chemotaxis) |
Physiological Roles and Functional Mechanisms of Trophoblast Glycoprotein
Role in Embryonic Development and Organogenesis
TPBG is widely expressed during embryonic development, where it is instrumental in guiding cell differentiation and the formation of organs. biochempeg.comslideshare.net Its functions are diverse, impacting the earliest stages of embryonic life and continuing into the specialized development of the nervous system.
The journey of embryonic development begins with a single totipotent cell, the zygote, which undergoes rapid cell division to form a blastocyst. mdpi.comkhanacademy.org A crucial early event is the differentiation of the blastocyst into the inner cell mass, which forms the fetus, and the trophectoderm, which gives rise to the placenta. scispace.comnih.gov TPBG is deeply involved in these early differentiation processes. biochempeg.comslideshare.net Studies have shown that TPBG is expressed in embryonic stem cells and its presence is linked to the modulation of cell adhesion and mobility, which are fundamental to the organized development of the embryo. nih.gov
Furthermore, TPBG acts as a feedback inhibitor of the canonical Wnt signaling pathway, a critical pathway in embryonic development, by interfering with the internalization of key co-receptors. nih.gov This modulation of Wnt signaling by TPBG is crucial for guiding the differentiation of embryonic stem cells into various lineages. nih.gov
TPBG plays a specialized and critical role in the development and function of the nervous system. Its expression has been identified in several key areas of the brain and retina, where it influences neuronal development, synapse formation, and maintenance. nih.govfrontiersin.org
Retinal Rod Bipolar Cells: In the retina, TPBG is localized to the dendrites and axon terminals of rod bipolar cells (RBCs). frontiersin.orgnih.gov Research has demonstrated that TPBG is essential for the normal development of synaptic ribbons and for efficient neurotransmitter release from these cells. frontiersin.orgnih.gov The absence of TPBG leads to a reduction in synaptic vesicle exocytosis, which impairs the transmission of signals from RBCs to downstream neurons. frontiersin.orgnih.gov The expression of TPBG in the retina increases significantly just before eye-opening, suggesting its role in the maturation and function of retinal circuits. frontiersin.orgnih.govbiorxiv.org
Olfactory Bulb: In the olfactory bulb, TPBG is expressed in a specific subtype of interneurons and its expression is dependent on sensory input. nih.gov It plays a role in the activity-dependent dendritic development of these interneurons. nih.gov Studies using mouse models have shown that both the overexpression and knockdown of TPBG affect the dendritic arborization of granule cells in the olfactory bulb, highlighting its importance in shaping functional neural circuitry. nih.gov
Midbrain Dopaminergic Neurons: TPBG is also implicated in the development and maintenance of midbrain dopaminergic (mDA) neurons, the cells that are progressively lost in Parkinson's disease. nih.gov TPBG is expressed in the ventral midbrain during embryonic development and continues to be present in mDA neurons in the adult brain. nih.govresearchgate.net Genetic knockout of TPBG in mice has been shown to induce a loss of these neurons, suggesting that TPBG is not only involved in their initial development but is also required for their long-term survival and maintenance. nih.gov It has been proposed as a marker for the isolation of mDA precursors from human pluripotent stem cells for potential therapeutic applications. nih.govresearchgate.net
Table 1: Role of Trophoblast Glycoprotein (B1211001) in Neural Development
| Neural Region | Key Function of TPBG | Experimental Evidence | Reference |
|---|---|---|---|
| Retinal Rod Bipolar Cells | Essential for normal synaptic ribbon development and efficient neurotransmitter release. | TPBG knockout mice show reduced synaptic vesicle exocytosis and shorter synaptic ribbons. | frontiersin.orgnih.gov |
| Olfactory Bulb | Regulates sensory input-dependent dendritic development of interneurons. | Overexpression and knockdown of TPBG affects dendritic arborization of granule cells. | nih.gov |
| Midbrain Dopaminergic Neurons | Involved in the development and long-term survival of these neurons. | Genetic ablation of TPBG leads to loss of midbrain dopaminergic neurons in aged mice. | nih.gov |
Functions at the Maternal-Fetal Interface and Placental Development
A successful pregnancy is critically dependent on the proper development and function of the placenta, the organ that facilitates nutrient, gas, and waste exchange between the mother and the fetus. scispace.comnih.gov TPBG is highly expressed in placental trophoblast cells throughout pregnancy and plays a pivotal role in the establishment and maintenance of the maternal-fetal interface. biochempeg.comslideshare.net
The placenta is formed from the trophectoderm, which differentiates into various types of trophoblast cells. scispace.comnih.gov Villous cytotrophoblasts can differentiate into two main lineages: they can fuse to form the syncytiotrophoblast, the primary site of exchange, or they can differentiate into extravillous trophoblasts (EVTs), which invade the maternal uterus and remodel the maternal arteries. scispace.com
TPBG is expressed by all types of trophoblasts from as early as nine weeks of development. atlasgeneticsoncology.org Its expression is particularly prominent at the microvillus surface of the syncytiotrophoblast and on extravillous trophoblast cells. nih.gov The differentiation of cytotrophoblasts into syncytiotrophoblast is associated with an increase in TPBG expression. nih.gov Furthermore, TPBG's role in modulating cell motility and invasion is crucial for the function of EVTs, which must migrate into the maternal decidua to establish a proper blood supply to the placenta. atlasgeneticsoncology.orgwikigenes.org
The differentiation of villous cytotrophoblasts into invasive extravillous trophoblasts involves a process similar to the epithelial-mesenchymal transition (EMT). nih.govnih.govcngb.org EMT is a fundamental biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal-like cells. nih.gov This transition is essential for trophoblast invasion into the uterine wall. nih.govmdpi.com
TPBG is implicated in the regulation of EMT in trophoblasts. atlasgeneticsoncology.org It can induce a downregulation of E-cadherin, a key cell adhesion molecule, and promote the reorganization of the actin cytoskeleton, which are hallmark changes of EMT. biochempeg.comatlasgeneticsoncology.org This function of TPBG is thought to be mediated through its interaction with PDZ domain-containing proteins and its influence on signaling pathways such as the Wnt/planar cell polarity (PCP) pathway. atlasgeneticsoncology.orgarvojournals.org
The establishment of a robust vascular network within the placenta is essential for fetal growth and development. nih.govfrontiersin.org This process, known as angiogenesis, is regulated by a variety of growth factors and signaling molecules. frontiersin.orgnih.gov While direct evidence for TPBG's role in placental angiogenesis is still emerging, its known functions in cell motility and tissue invasion, along with its high expression in trophoblasts, suggest a potential involvement.
Trophoblast giant cells, a cell type in the rodent placenta, are known to produce a number of angiogenic and vasoactive substances that regulate the maternal vasculature. nih.govresearchgate.net Given that TPBG is highly expressed in trophoblasts and influences cell behavior, it is plausible that it could indirectly or directly contribute to the regulation of placental angiogenesis. For instance, by modulating the invasive properties of extravillous trophoblasts, TPBG could influence the remodeling of maternal spiral arteries, a critical step for increasing blood flow to the placenta. Further research is needed to fully elucidate the specific role of TPBG in the complex process of placental vascularization.
Involvement in Intercellular Communication via Extracellular Vesicles (e.g., Microvesicles, Exosomes)
Trophoblast glycoprotein (TPBG) plays a role in intercellular communication through its presence in extracellular vesicles (EVs), including microvesicles and exosomes. These vesicles are released by most cell types and act as messengers, carrying a cargo of proteins, lipids, and nucleic acids to target cells, thereby influencing their physiological and pathological states. ahajournals.orgnih.gov The cargo within these vesicles is protected from degradation in the extracellular environment. nih.gov
Research has confirmed the presence of Trophoblast glycoprotein in extracellular microvesicles and exosomes originating from the placenta. nih.gov Trophoblast cells, in particular, release a variety of EVs that are crucial for embryo-maternal communication. nih.gov These trophoblastic EVs can modulate the gene expression of endometrial cells, highlighting their functional specificity and importance in processes like implantation. nih.gov The interaction of EVs with recipient cells can occur through several mechanisms, including direct fusion with the plasma membrane to release their contents into the cytoplasm, or by binding to surface receptors and initiating intracellular signaling pathways. nih.govnih.gov
While the precise and full range of functions of EV-associated Trophoblast glycoprotein is still an area of active investigation, its presence within these communication vehicles suggests a role in signaling processes between cells. The contents of EVs are cell-specific and their release is regulated by the physiological state of the originating cell. nih.gov Trophoblastic exosomes, for instance, have been shown to possess a distinct protein profile compared to other types of EVs and can exhibit potent biological activities, such as antiviral effects. nih.gov The inclusion of Trophoblast glycoprotein in these vesicles points towards its potential involvement in the diverse signaling functions attributed to trophoblast-derived EVs.
Role in Pericyte Migratory and Angiogenic Activity
Trophoblast glycoprotein is a key regulator of pericyte migration and angiogenesis, the process of forming new blood vessels. ahajournals.org Pericytes are crucial for vascular stability and maturation, and their interaction with endothelial cells is tightly controlled by various signaling pathways. nih.gov
Studies have shown that TPBG is abundantly expressed in human pericytes, particularly adventitial pericyte-like cells (APCs), in response to hypoxic (low oxygen) or ischemic conditions. ahajournals.orgahajournals.org This upregulation of TPBG is essential for the migratory and pro-angiogenic capabilities of these cells. ahajournals.org The mechanism behind this involves the activation of the CXCL12/CXCR7/pERK signaling axis. ahajournals.org
Forced expression of TPBG in pericytes leads to an enhanced migratory phenotype and an increased ability to form vascular networks. ahajournals.orgahajournals.org Conversely, silencing the TPBG gene reduces the migratory and pro-angiogenic capacities of these cells. ahajournals.org This indicates that TPBG is a critical component in the transition of pericytes from a quiescent to an activated state, which is necessary for tissue repair and vascularization. ahajournals.org
The transcriptional regulation of TPBG in pericytes is also a key aspect of its function. The transcriptional modulator CITED2 has been identified as a regulator of TPBG, with its binding to the TPBG promoter region being enhanced by hypoxia. ahajournals.org This CITED2/TPBG/CXCL12 axis provides a molecular framework for understanding how pericytes are activated to participate in angiogenesis. ahajournals.org
The table below summarizes key research findings on the role of Trophoblast Glycoprotein in pericyte function.
| Experimental Approach | Key Findings | Reference |
| TPBG Silencing (siRNA) | Downregulation of CXCL12, CXCR7, and pERK; Reduced migratory and proangiogenic capacities of adventitial pericyte-like cells (APCs). | ahajournals.org |
| Forced TPBG Expression | Induced a promigratory phenotype, formation of CXCR7/CXCR4 heterodimers, and ERK phosphorylation in APCs. | ahajournals.orgahajournals.org |
| CXCL12 & CXCR7 Neutralization | Contrasted the effects of forced TPBG expression, inhibiting the migratory and network-supporting activities of TPBG-transduced APCs. | ahajournals.orgahajournals.org |
| In vivo Matrigel Plug Assay | Demonstrated that TPBG is essential for angiogenesis using APCs with and without TPBG silencing. | ahajournals.org |
| Limb Ischemia Mouse Model | Intramuscular injection of TPBG-overexpressing APCs enhanced perfusion recovery and reduced tissue necrosis compared to naïve APCs. | ahajournals.org |
These findings underscore the significant role of Trophoblast glycoprotein in orchestrating pericyte behavior during the formation of new blood vessels, making it a potential target for therapies aimed at improving reparative angiogenesis. ahajournals.orgahajournals.org
Immunological Aspects of Trophoblast Glycoprotein Excluding Clinical Immunotherapy Efficacy
TPBG as a Tumor-Associated Antigen: Molecular Characterization and Epitope Identification
Trophoblast glycoprotein (B1211001) (TPBG), also known as 5T4, is a 72 kDa transmembrane glycoprotein that is considered an oncofetal antigen. wikipedia.orgspandidos-publications.com This designation stems from its expression in fetal trophoblast cells and its significant upregulation in various carcinomas, including colorectal, ovarian, gastric, and over 90% of primary renal cell carcinomas (RCC). wikipedia.orgspandidos-publications.comnih.gov While its presence is very limited in normal adult tissues, its widespread expression in malignant tumors has made it a subject of intense immunological research. wikipedia.orgnih.gov
Identification of HLA-Restricted Epitopes (e.g., 5T4p17 Epitope: Residues 17-25)
A crucial aspect of understanding the immune response to TPBG has been the identification of specific epitopes that can be recognized by T-cells when presented by Human Leukocyte Antigen (HLA) molecules. genecards.org Research has successfully identified an HLA-A2-restricted epitope of TPBG, designated as 5T4p17, which corresponds to amino acid residues 17-25 of the protein. nih.govnih.govresearchgate.net This 9-mer peptide has the sequence RLARLALVL. genscript.com
High-avidity CD8+ T-cell clones specific for this 5T4p17 epitope have been isolated from both healthy individuals and patients with kidney cancer. nih.govresearchgate.net This indicates that the epitope is naturally processed and presented on the surface of cells, making it a potential target for the immune system. Further studies have confirmed that this specific 9-mer sequence is unique to the 5T4 protein within the human peptidome, minimizing the risk of off-target T-cell responses. nih.gov
Molecular Basis of T-Cell Receptor Recognition of TPBG Epitopes
The recognition of the TPBG epitope by T-cells is a highly specific molecular interaction between the T-cell receptor (TCR) and the peptide-HLA complex. nih.govresearchgate.net The TCR, a molecule on the surface of T-cells, physically binds to the 5T4p17 peptide presented by the HLA-A2 molecule. youtube.com
To dissect this interaction, researchers have performed targeted single-cell RNA sequencing on 5T4p17-specific T-cell clones. nih.govresearchgate.net This allowed for the sequencing of the highly variable complementarity-determining region 3 (CDR3) of both the T-cell receptor α (TRA) and β (TRB) chains, which are critical for antigen recognition. nih.govresearchgate.net Through this process, seven unique pairs of TRA and TRB chains that recognize the 5T4p17 epitope have been identified. nih.govnih.govresearchgate.net
When the full-length sequences of these identified TCRs were cloned and expressed in CD8+ T-cells from healthy donors, these engineered T-cells demonstrated the ability to recognize and kill 5T4-positive, HLA-A2-positive tumor cell lines from various cancers, including kidney, breast, and colorectal cancer. nih.govnih.govresearchgate.net This confirms the direct role of these specific TCRs in mediating an anti-tumor response against TPBG-expressing cells. The interaction is so specific that these TCR-transduced T-cells can even detect the presentation of the 5T4p17 epitope on cells that are deficient in the TAP protein, which is normally required for peptide loading onto HLA class I molecules. nih.govnih.gov
TPBG in Immune Evasion Mechanisms (from a Molecular and Cellular Perspective)
While TPBG can act as a target for the immune system, it is also implicated in mechanisms that allow tumors to evade immune destruction. youtube.comyoutube.com Tumors can develop strategies to avoid being recognized and eliminated by T-cells. youtube.com One such strategy involves altering the expression of antigens or HLA molecules on the tumor cell surface. youtube.com For instance, a selective outgrowth of tumor cells that have lost or reduced the expression of TPBG or the relevant HLA molecules would render them invisible to TPBG-specific T-cells. youtube.com
Furthermore, TPBG expression has been linked to the induction of an immunosuppressive tumor microenvironment. youtube.com TPBG can influence the expression of other molecules involved in immune regulation. For example, TPBG upregulation has been associated with the induction of CXCL12, a chemokine that can have complex effects on immune cell trafficking and function. ahajournals.org By modulating the local chemokine environment, TPBG-expressing tumor cells may be able to exclude cytotoxic T-cells from the tumor site or recruit immunosuppressive cell types. mdpi.com
Influence on Local Immune Environments (e.g., Maternal-Fetal Interface, Tumor Microenvironment)
TPBG's role as an oncofetal antigen suggests its involvement in the unique immune environment of the maternal-fetal interface, which shares some characteristics with the tumor microenvironment. wikipedia.orgresearchgate.net During pregnancy, the placenta creates an immunologically privileged site to protect the semi-allogeneic fetus from the maternal immune system. nih.govfrontiersin.orgfrontiersin.org Trophoblast cells, which form the outer layer of the placenta, play a key role in establishing this immune tolerance. nih.govnih.gov
The expression of TPBG on trophoblast cells may contribute to the modulation of the local immune response at the maternal-fetal interface. nih.gov The abundance of TPBG in shed syncytial vesicles from the placenta could be a route for sensitizing the maternal immune system. nih.gov The presence of various immune cells, including decidual natural killer (dNK) cells, macrophages, and T-cells, at the maternal-fetal interface is tightly regulated to maintain pregnancy. nih.gov The interaction between trophoblast cells and these immune cells is critical for successful placentation and fetal development. nih.gov
Similarly, in the tumor microenvironment, TPBG expression can influence the composition and function of the immune infiltrate. mdpi.comnih.gov The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, and immune cells. youtube.com TPBG-expressing tumor cells can shape this environment to promote their own survival and growth. biochempeg.com For example, TPBG can promote tumor cell migration and invasion by affecting cell adhesion and motility. wikipedia.org It may also influence the local immune landscape by interacting with PDZ domain-containing proteins like TIP-2/GIPC, which are involved in various cellular processes, including signaling and trafficking. wikipedia.org
The parallels between the maternal-fetal interface and the tumor microenvironment in terms of immune evasion mechanisms are an active area of research. researchgate.net Understanding how TPBG contributes to immune modulation in both contexts could provide valuable insights into tumor immunology and potential therapeutic strategies.
Advanced Research Methodologies and Experimental Models in Trophoblast Glycoprotein Studies
Molecular Biology Techniques
Molecular biology has provided powerful tools to manipulate and study the gene encoding Trophoblast glycoprotein (B1211001), offering insights into its physiological and pathological roles.
Gene Knockout and Knockdown Studies (e.g., CRISPR/Cas9, siRNA)
The ability to eliminate or reduce the expression of the Tpbg gene has been fundamental to understanding its function.
CRISPR/Cas9: The CRISPR/Cas9 system has been employed to generate knockout models of Tpbg. For instance, a genome-wide CRISPR-Cas9 knockout screen in human trophoblast stem cells (hTSCs) has been utilized to identify genes essential for their growth and differentiation. wustl.edunih.gov Such studies have revealed the critical roles of various genes in placental development. wustl.edunih.gov In animal models, genetic ablation of Tpbg in mice has been shown to result in the mild degeneration of midbrain dopaminergic neurons in aged animals, presenting Parkinson's disease-like phenotypes. nih.gov These knockout mice are generated using CRISPR/Cas9 technology to create loss-of-function mutations, providing a valuable tool for investigating the consequences of gene loss. researchgate.netspringernature.com The ablation of the Tpbg gene in these knockout models is typically confirmed through PCR-based genotyping and western blotting. nih.gov
siRNA: Small interfering RNA (siRNA) offers a transient approach to silence gene expression. Studies have shown that reducing TPBG levels using siRNA can significantly enhance the activation of the beta-catenin/TCF transcription-based reporter in response to Wnt stimulation. uniprot.org This technique is also used in assays to study cellular processes; for example, the sensitivity of forskolin-mediated trophoblast fusion to syncytin 2 siRNAs has been demonstrated. nih.gov
| Technique | Model System | Key Findings | References |
|---|---|---|---|
| CRISPR/Cas9 | Human Trophoblast Stem Cells (hTSCs) | Identification of essential and growth-restricting genes in hTSCs. | wustl.edunih.gov |
| CRISPR/Cas9 | Mouse Models | Genetic ablation of Tpbg leads to Parkinson's disease-like phenotypes in aged mice. | nih.gov |
| siRNA | Cell Lines | Reduction of TPBG enhances Wnt/β-catenin signaling pathway activation. | uniprot.org |
| siRNA | BeWo Cell Lines | Demonstrated the role of syncytin 2 in trophoblast fusion. | nih.gov |
Overexpression Systems (e.g., Adenoviral Constructs)
To understand the effects of increased TPBG levels, researchers utilize overexpression systems. Adenoviral vectors are a common tool for introducing and expressing genes of interest in target cells. nih.gov Specifically, fiber-modified adenovirus vectors containing an Arg-Gly-Asp (RGD) motif have been shown to have high gene transfer efficacy in human trophoblast cell lines. nih.gov These vectors can achieve a 2-5 fold higher transduction activity compared to conventional adenoviral vectors in differentiated syncytiotrophoblast-like cells, making them a powerful tool for gene transfer experiments in these cells. nih.gov Overexpression of TPBG in certain cell types has been linked to altered cell adhesion, shape, and motility, suggesting its role in processes like placentation and metastasis.
Reporter Assays for Pathway Activity (e.g., Luciferase Reporter Assays for Wnt Signaling)
Trophoblast glycoprotein is known to interact with signaling pathways, most notably the Wnt pathway. biochempeg.com Luciferase reporter assays are a standard method for quantifying the activity of such pathways. nih.gov These assays utilize a reporter vector where the luciferase gene is under the control of a responsive element for a specific transcription factor, such as the TCF/LEF responsive element for the canonical Wnt/β-catenin pathway. bpsbioscience.combpsbioscience.com When the pathway is activated, the transcription factor binds to the responsive element and drives the expression of luciferase, which can then be measured as a luminescent signal. nih.gov This system allows for the screening of activators or inhibitors of the Wnt/β-catenin signaling pathway and for studying the effects of gene overexpression or RNAi on its activity. bpsbioscience.com For example, a reduction in TPBG levels has been shown to enhance the activation of a Wnt stimulation-responsive reporter. uniprot.org A specialized luciferase-based assay has also been developed to quantify human trophoblast fusion, a critical process in placental development. nih.gov
Biochemical and Biophysical Characterization Approaches
A variety of biochemical and biophysical techniques are employed to characterize the Trophoblast glycoprotein itself and its interactions with other molecules.
Mass Spectrometry-Based Proteomics (e.g., Phosphoproteomics, Data-Independent Acquisition Mass Spectrometry)
Mass spectrometry (MS) is a powerful tool for the large-scale study of proteins (proteomics). nih.gov MS-based proteomics has been used to identify novel disease subtypes and biomarkers in various conditions, including those related to pregnancy and cancer. nih.gov
Phosphoproteomics: This sub-discipline of proteomics focuses on identifying and quantifying protein phosphorylation, a key post-translational modification that regulates cellular signaling. nih.gov In the context of cancer research, phosphoproteomics has been used to investigate the effects of potential therapeutic compounds on key signaling pathways in cancer cells. nih.gov Given that TPBG is a phosphoprotein in certain cells, phosphoproteomics is a crucial technique for understanding how its function is regulated by phosphorylation.
Data-Independent Acquisition (DIA) Mass Spectrometry: While specific applications of DIA-MS in TPBG research are not extensively documented in the provided context, this technique is a powerful approach for comprehensive and reproducible protein quantification in complex biological samples. It allows for the systematic fragmentation of all precursor ions within a defined mass range, creating a complete fragment ion map of the sample.
Immunological Assays (e.g., ELISA, Western Blotting, Immunocytochemistry, Immunofluorescence, Proximity Ligation Assays)
Immunological assays, which utilize the specific binding of antibodies to their antigens, are fundamental to the study of TPBG.
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits are commercially available for the quantitative detection of human TPBG in samples. antibodies-online.comlabm.comlabm.com These assays are typically sandwich ELISAs, providing a sensitive method for measuring TPBG concentrations. labm.com
Western Blotting: This technique is widely used to detect the presence and determine the molecular weight of TPBG in cell lysates and tissue extracts. researchgate.net For example, western blotting has been used to confirm the ablation of the Tpbg gene in knockout mice and to detect the expression of TPBG in various cell lines. nih.govresearchgate.net The observed molecular weight of TPBG on SDS-PAGE is approximately 72 kDa, which is higher than its predicted molecular weight of 46 kDa due to extensive N-glycosylation. nih.govgenuinbiotech.comnih.gov
Immunocytochemistry and Immunofluorescence: These techniques are used to visualize the localization of TPBG within cells and tissues. Immunofluorescence studies have shown that TPBG is localized to the plasma membrane, with its N-terminal leucine-rich repeat domain facing the extracellular space. nih.gov In the mouse retina, TPBG has been localized to the dendrites and axon terminals of rod bipolar cells. nih.gov Immunohistochemistry has been used to study the expression of TPBG in various normal and cancerous tissues, revealing its overexpression in a wide range of carcinomas. springermedizin.demdpi.comnih.gov
Proximity Ligation Assay (PLA): While specific examples of PLA for TPBG are not detailed in the provided search results, this powerful technique allows for the in situ detection of protein-protein interactions with high specificity and sensitivity. It would be a valuable tool for identifying and validating proteins that interact with TPBG within the cellular environment.
| Assay | Application | Key Findings | References |
|---|---|---|---|
| ELISA | Quantitative detection of TPBG. | Commercially available kits for measuring TPBG concentration. | antibodies-online.comlabm.comlabm.com |
| Western Blotting | Detection and molecular weight determination of TPBG. | Confirms TPBG expression and its apparent molecular weight of ~72 kDa. | nih.govresearchgate.netnih.govgenuinbiotech.comnih.gov |
| Immunocytochemistry/Immunofluorescence | Localization of TPBG in cells and tissues. | TPBG is a plasma membrane protein, localized to specific neuronal structures and overexpressed in various cancers. | nih.govspringermedizin.demdpi.comnih.gov |
Functional Assays
Functional assays are indispensable for understanding the cellular consequences of TPBG expression. These in vitro techniques allow researchers to observe and quantify the effects of TPBG on fundamental cellular behaviors.
Cell Migration and Invasion Assays: The movement of cells is a critical process in both normal development, such as placentation, and in disease states like cancer metastasis. Assays like the scratch assay (or wound healing assay) and the Transwell invasion assay are commonly employed to study the influence of TPBG on cell motility. nih.gov The scratch assay involves creating a gap in a confluent cell monolayer and monitoring the rate at which cells close the gap. nih.gov The invasion assay utilizes a chamber with a porous membrane coated with a basement membrane matrix, such as Matrigel, to assess the ability of cells to degrade the matrix and migrate through the pores. researchgate.net These assays are instrumental in determining whether TPBG promotes or inhibits cell migration and invasion. nih.govnih.gov
Angiogenesis Assays: The formation of new blood vessels, or angiogenesis, is a vital process that TPBG is thought to influence. In vitro angiogenesis assays, such as the tube formation assay, are used to model this process. In this assay, endothelial cells are cultured on a basement membrane extract, and their ability to form capillary-like structures is observed. The impact of TPBG on this process can be assessed by manipulating its expression in the endothelial cells or by adding soluble TPBG to the culture medium.
Cell Cycle Analysis: To determine if TPBG affects cell proliferation, researchers utilize cell cycle analysis. This is often performed using flow cytometry, where cells are stained with a fluorescent dye that binds to DNA. The intensity of the fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal whether TPBG expression accelerates or halts cell cycle progression.
Cellular and Organoid Models
A variety of cell-based models are employed to study TPBG in a controlled laboratory setting. These range from immortalized cell lines to more complex three-dimensional organoid cultures.
Several immortalized human trophoblast cell lines are widely used in TPBG research. These cell lines, while offering the advantage of unlimited proliferation, each have distinct characteristics.
BeWo, Jar, and JEG-3: These cell lines are derived from choriocarcinomas, a type of gestational trophoblastic disease. researchgate.netnih.gov They are often used to model trophoblast functions like hormone production and cell fusion. researchgate.net For instance, BeWo cells are known for their ability to fuse and form syncytiotrophoblast-like structures. JEG-3 cells are also a popular choice for studying trophoblast behavior. nih.govresearchgate.net
HTR-8/SVneo: This cell line was created by immortalizing first-trimester extravillous trophoblast cells with the simian virus 40 large T antigen. nih.govatcc.orgcytion.com HTR-8/SVneo cells are considered to be a good model for studying the invasive properties of trophoblasts during placentation. nih.govatcc.org However, it's important to note that studies have shown this cell line may contain a mixed population of trophoblast and stromal cells. nih.gov
To more closely mimic the in vivo environment, researchers often use primary trophoblast cells isolated directly from placental tissue. nih.govnih.govfrontiersin.org These cells have a limited lifespan in culture but provide a more physiologically relevant model than immortalized cell lines. nih.gov They can be cultured under conditions that promote differentiation into various trophoblast subtypes, allowing for the study of TPBG in specific cellular contexts. nih.govfrontiersin.org For example, primary cytotrophoblasts can be differentiated into syncytiotrophoblasts in vitro. nih.gov
The advent of iPSC technology has revolutionized the study of human diseases. iPSCs can be generated from somatic cells and then differentiated into various cell types, including those relevant to TPBG research.
Neural Stem Cells and Midbrain Organoids: Given the expression of TPBG in the developing and adult midbrain, iPSC-derived models are particularly valuable for studying its role in neurodevelopment and neurodegenerative diseases like Parkinson's disease. nih.govnih.govnih.gov Researchers can generate neural stem cells and more complex 3D structures like midbrain organoids from iPSCs. nih.govstemcell.comresearchgate.net These organoids recapitulate some of the structural and cellular features of the developing human midbrain, providing a powerful platform for investigating TPBG function in a human-relevant context. nih.govresearchgate.net
Beyond trophoblast and neural cells, other cell lines are also utilized in TPBG research to explore its broader biological functions.
HEK293: Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line in molecular biology research. nih.gov They are easily transfected and are often used for overexpressing TPBG to study its basic biochemical and cellular properties. nih.gov
Pericytes: Pericytes are mural cells that wrap around endothelial cells in capillaries and are involved in angiogenesis and the maintenance of the blood-brain barrier. Given TPBG's potential role in angiogenesis, studying its effects on pericyte function is an active area of research.
In Vivo Animal Models for TPBG Research
To understand the function of TPBG in a whole-organism context, researchers rely on animal models. These models are essential for studying the complex interactions between different cell types and tissues that cannot be fully replicated in vitro.
Mouse Models: The mouse is a widely used animal model in TPBG research due to its genetic tractability and the high degree of conservation in the TPBG gene between mice and humans. nih.govbiochempeg.com Knockout mouse models, where the TPBG gene is inactivated, have been instrumental in revealing its importance in development and adult physiology. nih.gov For instance, studies using TPBG knockout mice have shown its involvement in the maintenance of midbrain dopaminergic neurons. nih.gov Transgenic mouse models that overexpress TPBG are also used to study its role in cancer progression. researchgate.net
Rat Models: The rat is another valuable animal model, particularly for studying placentation, as it shares some features of deep intrauterine trophoblast invasion with humans. nih.gov Rat models can be used to investigate the role of TPBG in this process. nih.gov
Constitutive and Conditional TPBG Knockout Mouse Models
Genetically engineered mouse models in which the Tpbg gene is manipulated have been instrumental in elucidating its physiological significance. These models primarily fall into two categories: constitutive and conditional knockouts.
Constitutive Knockout Models:
In constitutive knockout models, the Tpbg gene is permanently inactivated in all cells of the organism from the embryonic stage. genoway.comnih.gov This global deletion allows for the study of the gene's fundamental roles throughout development and in adult life. However, this approach can be limited if the gene's absence leads to embryonic lethality or complex phenotypes that mask tissue-specific functions. nih.govyoutube.com
Mice with a constitutive knockout of the Tpbg gene have been generated. Homozygous knockout mice for a specific allele have been observed to exhibit low penetrance hydrocephaly and premature death. jax.org Furthermore, embryonic stem cells derived from these mice show impaired differentiation into mesenchyme and reduced chemotaxis after differentiation. jax.org In aged constitutive Tpbg knockout mice, studies have revealed a mild degeneration of midbrain dopaminergic neurons, leading to behavioral deficits reminiscent of Parkinson's disease symptoms. nih.gov
Conditional Knockout and Knock-in Models:
To overcome the limitations of constitutive knockouts, conditional models are employed. These models, often utilizing the Cre-loxP system, allow for the inactivation of a gene in specific cell types or at particular developmental stages. nih.govyoutube.comjax.orgyoutube.com This spatial and temporal control is crucial for dissecting the precise function of TPBG in different tissues without the confounding effects of systemic deletion. atlantisbioscience.com For instance, crossing a mouse with a "floxed" Tpbg allele (flanked by loxP sites) with a mouse expressing Cre recombinase under a tissue-specific promoter results in the deletion of Tpbg only in the cells where Cre is active. jax.org Inducible systems, such as those using tamoxifen (B1202) to activate a Cre-ERT2 fusion protein, provide an additional layer of temporal control over the knockout. genoway.comnih.gov
While specific studies detailing the phenotype of a conditional Tpbg knockout mouse are not extensively available in the provided search results, the technology offers a powerful approach for future investigations. For example, a conditional knockout of Tpbg in endothelial cells could definitively clarify its direct role in angiogenesis.
A related and informative model is the "humanized" TPBG knock-in (hTPBG-KI) mouse. In this model, the murine Tpbg coding sequence is replaced with the human TPBG sequence, placing the human gene under the control of the endogenous mouse regulatory elements. nih.gov These hTPBG-KI mice were found to be largely healthy, without the significant clinical or histopathological issues seen in complete knockout mice, suggesting the human protein can functionally substitute for the mouse counterpart in most contexts. nih.gov This model is particularly valuable for preclinical studies of TPBG-targeted therapies. nih.gov
| Model Type | Description | Key Findings/Applications |
| Constitutive Knockout | Gene is permanently inactivated in all cells. | - Low penetrance hydrocephaly and premature death in homozygotes. jax.org- Impaired mesenchyme differentiation of embryonic stem cells. jax.org- Aged mice show mild degeneration of dopaminergic neurons and motor deficits. nih.gov |
| Conditional Knockout | Gene is inactivated in specific tissues or at specific times using systems like Cre-loxP. nih.govatlantisbioscience.com | - Allows for dissection of tissue-specific functions of TPBG. atlantisbioscience.com- Can circumvent embryonic lethality associated with constitutive knockouts. nih.gov |
| Humanized Knock-in | Murine Tpbg gene is replaced with the human TPBG gene. nih.gov | - Human TPBG appears to be functionally equivalent to mouse Tpbg in most aspects. nih.gov- Provides an improved model for testing human-specific TPBG-targeted therapies. nih.gov |
Other Genetically Engineered Animal Models (e.g., TPBG-EGFP Reporter Mice)
Reporter mouse lines are invaluable tools for visualizing the expression of specific genes within the complex environment of a living organism. nih.govnih.gov In the context of TPBG research, reporter mice where a fluorescent protein, such as Enhanced Green Fluorescent Protein (EGFP), is expressed under the control of the Tpbg promoter have been developed. nih.gov
A notable example is the Tpbg-EGFP reporter mouse line . nih.gov In these mice, the EGFP gene is inserted in a way that its expression is driven by the endogenous Tpbg promoter. This allows for the direct visualization of TPBG-expressing cells and provides insights into the spatiotemporal dynamics of Tpbg gene activity during development and in adulthood. nih.gov
Research Findings from TPBG-EGFP Reporter Mice:
Studies utilizing Tpbg-EGFP reporter mice have provided significant insights into the role of TPBG in the central nervous system. Immunohistochemical analysis of these mice has demonstrated that:
Tpbg is expressed in the ventral midbrain during embryonic development. nih.gov
EGFP expression, and therefore Tpbg expression, is co-localized with markers of midbrain dopaminergic neurons in both the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA) in adult mice. nih.gov
The expression pattern of EGFP in these mice faithfully reflects the endogenous TPBG expression, as confirmed by co-localization studies with anti-TPBG antibodies. nih.gov
These findings from Tpbg-EGFP mice were crucial in linking TPBG to the development and maintenance of dopaminergic neurons, which are implicated in Parkinson's disease. nih.gov
In addition to dedicated Tpbg-EGFP lines, other reporter systems have been instrumental in identifying TPBG-expressing cell populations. For instance, in a study using DAT-tdTomato transgenic mice, where tdTomato fluorescence is driven by the dopamine (B1211576) transporter promoter, TPBG-expressing GABAergic amacrine cells were identified in the retina. arvojournals.org This demonstrates how existing reporter lines can be leveraged to uncover novel sites of TPBG expression.
| Reporter Model | Reporter Gene | Promoter | Key Findings |
| Tpbg-EGFP | EGFP | Tpbg | - Visualized spatiotemporal expression of Tpbg in the developing and adult mouse brain. nih.gov- Confirmed Tpbg expression in midbrain dopaminergic neurons. nih.gov |
| DAT-tdTomato | tdTomato | Dopamine Transporter (DAT) | - Identified a population of TPBG-expressing GABAergic amacrine cells in the retina. arvojournals.org |
In Vivo Functional Assays (e.g., Matrigel Plug Assays for Angiogenesis in Mice)
The Matrigel plug assay is a widely used in vivo method to evaluate the pro- and anti-angiogenic potential of various molecules. ahajournals.orgjax.orgnih.govnih.gov Matrigel is a gelatinous protein mixture resembling the extracellular matrix that, when mixed with cells or growth factors and injected subcutaneously into mice, forms a solid plug. jax.orgnih.gov This plug is then vascularized by the host's circulatory system, and the extent of new blood vessel formation (angiogenesis) can be quantified. ahajournals.orgjax.org
Application of Matrigel Plug Assay in TPBG Research:
The Matrigel plug assay has been a key tool in demonstrating the essential role of TPBG in angiogenesis. In one pivotal study, the effect of silencing TPBG on vascular formation was investigated. ahajournals.org
Experimental Design and Findings:
Matrigel plugs were mixed with either TPBG-specific small interfering RNA (siRNA) to knock down TPBG expression or with control oligonucleotides. These plugs were then implanted subcutaneously in mice. After 21 days, the plugs were explanted and analyzed. The key findings were:
Reduced Microvascular Networks: The Matrigel plugs where TPBG was silenced showed a significantly reduced microvascular network compared to the control plugs. ahajournals.org
Essential Role of TPBG: This result strongly suggests that TPBG is essential for proper vascular formation in vivo. ahajournals.org
This study provided direct in vivo evidence that TPBG plays a pro-angiogenic role, orchestrating the migratory and angiogenic activities of pericytes. ahajournals.org The findings indicated that TPBG acts through the activation of the CXCL12/CXCR7/pERK signaling axis. ahajournals.org
| Assay | Purpose | Application in TPBG Research | Key Finding |
| Matrigel Plug Assay | To assess in vivo angiogenesis. jax.orgnih.gov | Investigated the effect of TPBG silencing on blood vessel formation. ahajournals.org | Silencing of TPBG significantly reduced the formation of microvascular networks in the Matrigel plugs, demonstrating its essential role in angiogenesis. ahajournals.org |
Future Directions and Emerging Research Avenues for Trophoblast Glycoprotein
Elucidating Uncharacterized Molecular Partners and Signaling Networks of TPBG
While the signaling pathways of Trophoblast Glycoprotein (B1211001) (TPBG) in tumorigenesis are not yet fully elucidated, current research points to its involvement in several key networks. biochempeg.comcusabio.com TPBG is known to influence the Wnt signaling pathway, where it can interact with LRP6 to block the canonical Wnt/β-catenin pathway and also activate non-classical Wnt signaling. biochempeg.comuniprot.org It also modulates the CXCL12/CXCR4 biological axis, which is crucial for cell chemotaxis and metastasis. biochempeg.comahajournals.org Furthermore, studies have implicated TPBG in the PI3K/AKT signaling pathway. nih.gov The protein has been shown to interact with GIPC1, and its cytoplasmic tail contains a PDZ domain, suggesting it can influence cytoskeletal organization and cell integrity. biochempeg.comwikipedia.org
However, the landscape of TPBG's molecular interactions is likely far broader. A significant future direction is the systematic identification and validation of novel binding partners. An in silico analysis predicted that TPBG interacts with a network of proteins involved in diverse cellular processes highly relevant to disease pathogenesis, including RNA splicing, immune response, neuronal development, and protein homeostasis. nih.gov This analysis identified putative partners such as the E3 ubiquitin-protein ligase TRIM33 and the deubiquitinating protein USP39, which are components of the ubiquitin-proteasome system (UPS) implicated in neurodegenerative diseases like Parkinson's. nih.gov
Future research should focus on:
Systematic Screening: Employing high-throughput techniques like yeast two-hybrid screens, affinity purification-mass spectrometry (AP-MS), and proximity-dependent biotinylation (BioID) to map the comprehensive TPBG interactome in different cellular contexts (e.g., cancer cells, neurons, trophoblasts).
Validation of Predicted Partners: Experimentally validating the predicted interactions from computational analyses, such as the link to UPS components like TRIM33 and USP39. nih.gov This will be crucial to confirm whether TPBG acts as a moderator of protein quality control.
Pathway Mapping: Once novel partners are validated, the subsequent step involves mapping the downstream signaling cascades. This will clarify how TPBG-mediated interactions translate into specific cellular responses, moving beyond the currently known effects on Wnt and chemokine signaling. biochempeg.comspandidos-publications.com
Exploring TPBG's Role in Specific Cellular Niches and Microenvironments Beyond Current Understanding
TPBG expression is well-documented in placental trophoblasts during embryonic development and is a hallmark of numerous cancers, where it is associated with metastasis and poor prognosis. biochempeg.comuniprot.org Its expression in normal adult tissues is generally limited to specific epithelial cells. biochempeg.comuniprot.org However, emerging evidence suggests that TPBG plays significant roles in other specialized microenvironments, which remain largely unexplored.
A critical area for future research is to characterize the function of TPBG in these novel niches:
Neuronal Microenvironment: Recent studies have discovered TPBG expression in midbrain dopaminergic (mDA) neurons. nih.gov The genetic ablation of Tpbg in mice led to age-dependent degeneration of these neurons and Parkinson's disease-like symptoms, suggesting a neuroprotective or homeostatic role. nih.govnih.gov Future work should aim to uncover the mechanisms by which TPBG supports mda neuron function and survival, a stark contrast to its well-known role in promoting cell invasion in cancer.
Vascular and Perivascular Niches: TPBG is expressed in adventitial pericyte-like cells (APCs) and is upregulated by hypoxia. ahajournals.org In this context, it promotes migratory and angiogenic activities through the CXCL12/CXCR7 axis, suggesting a role in vascular remodeling and repair. ahajournals.org Further investigation is needed to understand its function in both physiological and pathological angiogenesis.
Immune Microenvironment: In gastric cancer, TPBG expression is correlated with the infiltration of immune cells, particularly macrophages. nih.gov This indicates that TPBG may play a role in modulating the tumor immune microenvironment, potentially helping cancer cells evade immune surveillance, a function hypothesized to be shared with its role in protecting the fetal semi-allograft. biochempeg.comcusabio.com Dissecting how TPBG interacts with various immune cell populations is a critical next step.
Advanced Glycoproteomics and Structural Studies of TPBG Glycoforms and Their Biological Functions
TPBG is a heavily N-glycosylated transmembrane protein, with seven to eight potential N-glycosylation sites in its extracellular domain. biochempeg.comwikipedia.org This glycosylation is not mere decoration; it is fundamental to the protein's function, stability, and antigenicity. However, the precise structures of these glycans (glycoforms) and how their heterogeneity influences TPBG's biological activity are poorly understood. While early studies mapped some glycosylation patterns, the tools now exist for much deeper analysis. wikipedia.org
The future in this area will be driven by advanced analytical techniques:
High-Throughput Glycoproteomics: The application of modern mass spectrometry (MS)-based glycoproteomics is essential. numberanalytics.comnih.gov These technologies can perform large-scale, site-specific characterization of the different glycan structures attached to TPBG in various physiological and pathological states. nih.gov This would allow researchers to compare the glycoprofiles of TPBG from cancer tissues versus normal tissues, potentially identifying tumor-specific glycoforms that could be exploited as highly specific biomarkers or therapeutic targets. numberanalytics.com
Structural Biology of Glycoforms: High-resolution structural studies, such as cryo-electron microscopy (cryo-EM), are needed to visualize how different glycoforms alter the conformation of TPBG. Understanding the three-dimensional structure of specific TPBG glycoforms will provide insight into how glycosylation modulates interactions with binding partners and affects signaling outcomes. nih.gov
Functional Analysis of Specific Glycoforms: Once key glycoforms are identified, their specific biological functions can be dissected. This can be achieved by using cell models engineered to express TPBG with homogenous, defined glycan structures (e.g., using the SimpleCell technology) and then assessing changes in cell behavior, such as migration, invasion, and signaling. nih.gov
Integrative Omics Approaches to Comprehensively Understand TPBG Biology
To build a holistic model of TPBG's function, it is necessary to move beyond single-analyte studies and embrace integrative, multi-omics approaches. researchgate.net These strategies combine datasets from genomics, transcriptomics, proteomics, and metabolomics to create a system-level view of biological processes. nih.govplos.org
Initial studies have already demonstrated the power of this approach for TPBG research. For instance, one study combined in silico predictions of protein-protein interactions with transcriptomic analysis of Tpbg knockout mice to uncover potential links to Parkinson's disease pathogenesis. nih.gov Another study utilized large-scale genomic and transcriptomic data from The Cancer Genome Atlas (TCGA) to correlate TPBG expression with clinical outcomes and immune cell infiltration in gastric cancer. nih.gov
Future research should build on this foundation by:
Combining Multi-Omics Layers: Performing concurrent transcriptomic, proteomic, glycoproteomic, and metabolomic analyses on the same set of samples (e.g., patient-derived tumors, advanced cell models). This would allow researchers to connect changes in TPBG gene expression to protein abundance, its specific glycoforms, and the resulting downstream metabolic state of the cell.
Pathway and Network Integration: Using bioinformatics tools to integrate these multi-omics datasets and construct comprehensive network models. plos.orgbiorxiv.org This can reveal how TPBG expression and its various glycoforms perturb entire cellular networks and signaling pathways, providing a much richer understanding than studying a single pathway in isolation.
Linking Omics Data to Phenotypes: Correlating the integrated omics data with functional and clinical phenotypes. This will help to identify which aspects of the TPBG network are the most critical drivers of disease progression or other biological outcomes, pointing to the most promising targets for therapeutic intervention.
Development of Refined Experimental Models for Complex TPBG Functions (e.g., 3D Cultures, Co-Culture Systems, Organ-on-a-Chip)
Traditional two-dimensional (2D) cell culture models have been foundational but are poor predictors of in vivo responses because they lack the complex cell-cell and cell-matrix interactions of a native tissue microenvironment. nih.gov To accurately study the complex functions of TPBG, particularly in processes like cell invasion and tissue microenvironment modulation, more sophisticated experimental models are required.
The development and application of advanced culture systems is a critical future direction:
Three-Dimensional (3D) Spheroids and Organoids: 3D culture models, such as spheroids and organoids derived from cancer cell lines or patient tissues, more faithfully replicate tumor architecture, cell-cell communication, and growth kinetics. nih.govmdpi.com Such models have already been characterized for trophoblast cells and are ideal for studying TPBG's role in cell migration, invasion, and the formation of metastatic clusters. nih.govbiorxiv.org
Co-Culture Systems: To investigate TPBG's function in specific cellular niches, co-culture models are essential. For example, co-culturing TPBG-expressing cancer cells with endothelial cells, fibroblasts, and immune cells within a 3D scaffold can be used to dissect its role in the tumor microenvironment, angiogenesis, and immune evasion.
Organ-on-a-Chip (OOC) Technology: OOCs represent the next frontier in experimental modeling. nih.gov These microfluidic devices can simulate the physiological environment of an organ by incorporating multiple cell types, tissue-tissue interfaces, and mechanical cues like fluid flow. researchgate.netyoutube.com An OOC model of a tumor microenvironment or a neurovascular unit could allow for real-time analysis of TPBG's function in a dynamic, physiologically relevant system, providing unprecedented insights into its role in disease and development. nih.govresearchgate.net
Compound and Protein List
| Name | Type |
| Trophoblast glycoprotein (TPBG) | Protein |
| 5T4 | Protein |
| Wnt-activated inhibitory factor 1 (WAIF1) | Protein |
| LRP6 | Protein |
| β-catenin | Protein |
| CXCL12 | Protein (Chemokine) |
| CXCR4 | Protein (Receptor) |
| CXCR7 | Protein (Receptor) |
| PI3K | Protein (Enzyme) |
| AKT | Protein (Enzyme) |
| GIPC1 | Protein |
| TRIM33 | Protein (Enzyme) |
| USP39 | Protein (Enzyme) |
Q & A
Q. What experimental strategies are recommended for isolating and enriching Trophoblast glycoprotein (17-25) from complex biological samples?
To isolate Trophoblast glycoprotein (17-25), glycopeptide enrichment techniques such as hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) are critical. This method selectively captures glycopeptides by leveraging their hydrophilic glycan moieties, improving detection sensitivity in mass spectrometry (MS). Complementary approaches include lectin affinity chromatography or immunoaffinity purification using antibodies specific to the glycoprotein’s epitopes. Post-enrichment, MS analysis with collision-induced dissociation (CID) or electron-transfer dissociation (ETD) can resolve site-specific glycosylation patterns .
Q. How can researchers validate the functional role of Trophoblast glycoprotein (17-25) in cellular adhesion or invasion?
Functional validation often involves siRNA-mediated knockdown or CRISPR-Cas9 knockout models in trophoblast cell lines (e.g., JEG-3). For example, siRNA targeting E-cadherin (a related glycoprotein) enhanced invasiveness in trophoblasts, as quantified via transwell migration assays . Similarly, overexpression studies using lentiviral vectors can reverse-engineer phenotypic effects. Flow cytometry or immunofluorescence should confirm protein expression changes, while functional assays (e.g., spheroid adhesion models) assess downstream impacts .
Q. What are the best practices for characterizing the glycosylation profile of Trophoblast glycoprotein (17-25)?
Combine LC-MS/MS with enzymatic deglycosylation (e.g., PNGase F) to map glycan attachment sites. For structural elucidation, use tandem MS with CID/ETD to fragment glycopeptides while preserving glycan structures. Complementary techniques like MALDI-TOF MS or ion mobility spectrometry can resolve glycan heterogeneity. Cross-referencing with databases like UniCarb-DB or GlyConnect improves annotation accuracy .
Advanced Research Questions
Q. How can contradictory findings about Trophoblast glycoprotein (17-25)’s roles in different biological systems (e.g., cancer vs. placental development) be resolved?
Contradictions often arise from context-dependent expression or post-translational modifications. To address this:
- Perform tissue-specific proteomics to compare glycoprotein isoforms across models (e.g., cancer cell lines vs. trophoblast stem cells).
- Use phospho-/glyco-proteomics to identify modification-driven functional shifts.
- Integrate multi-omics datasets (transcriptomics, epigenomics) to uncover regulatory networks influencing its roles .
Q. What advanced methodologies enable the study of Trophoblast glycoprotein (17-25)’s interaction with MHC class I molecules in cancer immunity?
Utilize ProM1™ MHC class I monomers (biotin-labeled) to capture and quantify peptide-MHC interactions via streptavidin-based assays. Surface plasmon resonance (SPR) or tetramer staining can measure binding affinity and T-cell receptor engagement. For in vivo relevance, pair these with patient-derived xenograft (PDX) models to assess immunogenicity .
Q. How can researchers model the synaptic role of Trophoblast glycoprotein (17-25) in neuronal exocytosis using high-throughput approaches?
Leverage retinal rod bipolar cell models with CRISPR-edited Trophoblast glycoprotein (17-25) variants. High-content imaging (e.g., pH-sensitive synapto-pHluorin) can track synaptic vesicle dynamics in real time. Pair this with single-cell RNA-seq to correlate glycoprotein expression with exocytosis-related transcripts (e.g., SNAREs) .
Q. What experimental designs are optimal for investigating Trophoblast glycoprotein (17-25)’s involvement in placental development using human in vitro models?
Differentiate human trophoblast stem cells (hTSCs) into syncytiotrophoblast or extravillous trophoblast lineages. Apply scRNA-seq to map glycoprotein expression trajectories during differentiation. Functional assays (e.g., Matrigel invasion or hormone secretion profiling) can link glycoprotein activity to developmental outcomes. Validate findings using placental explants or organoids .
Q. How can glycoprotein engineering techniques improve the study of Trophoblast glycoprotein (17-25)’s structure-function relationships?
Use yeast or mammalian expression systems with engineered glycosylation pathways (e.g., GlycoSwitch®) to produce homogeneously glycosylated variants. Site-directed mutagenesis of glycosylation sites (e.g., N-X-S/T motifs) can dissect glycan-specific functions. Structural insights from X-ray crystallography or cryo-EM (e.g., PDB-deposited coordinates) guide rational design .
Methodological Considerations
- Sample Preparation : Avoid over-reliance on bulk proteomics; prioritize subcellular fractionation to localize Trophoblast glycoprotein (17-25) in membrane vs. secretory compartments .
- Data Integration : Use platforms like Galaxy or KNIME to harmonize glycoproteomic datasets with clinical metadata (e.g., gestational age, cancer stage) .
- Reproducibility : Include orthogonal validation (e.g., SRM/PRM MS) for glycosylation site identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
